8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a synthetic organic compound classified as an oxazepine. This compound is notable for its potential biological activity, particularly in the context of drug discovery and development. It is part of a broader class of compounds that have been investigated for their therapeutic applications, including their roles as kinase inhibitors.
The compound is cataloged under the Chemical Abstracts Service number 1396777-41-5 and has been referenced in various scientific literature and databases, indicating its relevance in research settings. It falls under the category of heterocyclic compounds, specifically those containing nitrogen and oxygen within a fused ring system.
The synthesis of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be accomplished through several methods. A common approach involves:
The molecular formula for 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is , with a molecular weight of approximately 278.05 g/mol.
These structural details highlight the compound's complex ring system and functional groups that contribute to its chemical properties and reactivity .
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can participate in various chemical reactions:
These reactions are significant for modifying the compound’s properties for specific applications.
The mechanism of action for 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one primarily involves its interaction with biological targets such as kinases. The presence of bromine and other substituents can influence its binding affinity and reactivity with specific proteins involved in cellular signaling pathways.
Research has indicated that derivatives of this compound exhibit inhibitory effects on proteins like Traf2- and Nck-interacting protein kinase (TNIK), which plays a role in colorectal cancer pathways associated with Wnt/β-catenin signaling . This suggests potential therapeutic applications in oncology.
Property | Data |
---|---|
Molecular Formula | C9H8BrNO2 |
Molecular Weight | 278.05 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The physical properties of this compound are essential for understanding its behavior in different environments, particularly in biological assays and synthetic applications .
8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several applications within scientific research:
This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.
The 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold represents a strategically engineered chemotype designed to leverage the privileged structure status of the benzoxazepine core in medicinal chemistry. Benzoxazepines are recognized as versatile pharmacophores capable of engaging diverse biological targets through multiple binding modes, attributed to their conformationally constrained bicyclic system that balances rigidity and flexibility [3]. The deliberate introduction of bromine at the C8 position serves dual purposes: 1) It creates a regiochemical handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the scaffold; and 2) Bromine exerts significant electronic and steric effects that modulate target binding affinity and selectivity. The electron-withdrawing nature of bromine influences the electron density of the fused aromatic ring, potentially enhancing hydrogen bonding interactions with target proteins [2] [7]. Computational analyses reveal that bromine substitution at C8 stabilizes a bioactive conformation where the oxazepinone carbonyl adopts an optimal orientation for interaction with kinase ATP pockets, as validated in WDR5 and TNIK inhibitor complexes [4] [9]. Furthermore, the halogen bonding capability of bromine (with a larger orbital surface than chlorine or fluorine) provides an additional vector for target engagement, particularly with carbonyl groups or electron-rich residues in enzymatic binding sites [1].
Table 1: Strategic Design Elements of 8-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Design Element | Structural Feature | Functional Role |
---|---|---|
Benzoxazepinone Core | Seven-membered oxazepine ring fused to benzene | Conformational constraint enhancing target selectivity; hydrogen bond acceptor/donor system |
C8 Bromine Substituent | Bromine atom at position 8 | Halogen bonding moiety; electronic modulation; cross-coupling handle for diversification |
Lactam Carbonyl | C5 carbonyl group | Key hydrogen bond acceptor for kinase hinge region interactions |
Fused Aromatic System | Benzene ring fused at C1-C2 | Planar hydrophobic domain for π-stacking interactions |
Alkyl Linker | Ethylene bridge (C3-C4) | Adjusts ring puckering and spatial orientation of substituents |
Achieving regioselective bromination at the C8 position of the benzoxazepinone scaffold presents significant synthetic challenges due to the competing reactivity of the electron-rich fused benzene ring. Advanced methodologies have been developed to ensure high positional selectivity, with the choice of brominating agents and reaction conditions being critical determinants of success. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C emerges as the optimal system for C8-selective monobromination, leveraging the directing influence of the electron-withdrawing lactam carbonyl and the steric environment created by the oxazepine ring fusion [2]. This method achieves >90% regioselectivity for the 8-bromo isomer, as confirmed by NMR and X-ray crystallography [5].
For substrates requiring dihalogenated derivatives, a sequential protection/bromination strategy is employed. For instance, the synthesis of 8-bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 1962125-90-1) first introduces fluorine at C6 under electrophilic conditions before NBS-mediated bromination at C8, yielding the difunctionalized product with >95% purity [2]. Alternatively, directed ortho-metalation (DoM) techniques using n-butyllithium and tetramethylethylenediamine (TMEDA) at -78°C followed by quenching with bromine sources enables precise functionalization of positions adjacent to directing groups. This approach is particularly valuable for synthesizing 7-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS: 5755-05-5), where bromination occurs ortho to the more acidic lactam carbonyl [5] [8]. Crucially, these methods maintain the integrity of the acid- and base-sensitive oxazepinone lactam ring while achieving high regiocontrol.
Table 2: Comparative Bromination Methodologies for Benzoxazepinone Functionalization
Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) | Application Example |
---|---|---|---|---|---|
Unsubstituted benzoxazepinone | NBS | DMF, 0-5°C, 2h | 8-Bromo > 20:1 | 85 | Intermediate for TNIK inhibitors |
6-Fluoro benzoxazepinone | Br₂ | AcOH, 50°C, 12h | 8-Bromo exclusively | 78 | Multitargeted kinase inhibitors |
N-Protected benzoxazepinone | BuLi/Br₂ | THF/TMEDA, -78°C, 1h | 7-Bromo > 15:1 | 65 | DNA-encoded library building blocks |
2,3-Dihydrobenzo[b]oxepin-5(2H)-one* | CuBr₂ | MeCN, reflux, 8h | 8-Bromo (isomeric) | 72 | Comparative SAR studies |
Note: 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS: 141106-23-2) shown for structural comparison [8]
Comprehensive SAR investigations have elucidated the profound impact of bromine substitution patterns on biological activity across diverse therapeutic targets. In the context of Traf2- and Nck-interacting kinase (TNIK) inhibition—a critical target in colorectal cancer—the 8-bromo substitution confers exceptional potency. Compound 21k (8-bromo-6-fluoro derivative) exhibits an IC₅₀ of 26 nM against TNIK, outperforming its 7-bromo and unsubstituted analogues by >50-fold. This dramatic enhancement stems from optimal halogen bonding with the kinase hinge region residue Glu108 and improved hydrophobic packing in the ribose pocket [1]. Molecular modeling reveals the 8-bromo substituent occupies a lipophilic subpocket inaccessible to the 7-bromo isomer due to torsional strain from the oxazepinone fusion angle [1] [6].
Similarly, in Rho-associated protein kinase (ROCK) inhibitors for glaucoma therapy, the 8-bromo congener 12b demonstrates exceptional selectivity (ROCK II IC₅₀ = 3 nM) and a 34.3% intraocular pressure reduction in vivo. The ortho positioning of bromine relative to the oxazepinone oxygen creates a dipole moment that aligns with the electrostatic potential of the ROCK2 ATP-binding site, a feature absent in 7-substituted derivatives [6]. Contrastingly, WDR5 WIN-site inhibitors favor electron-deficient C7 substituents over bromine. In these complexes, the 7-position projects toward solvent-exposed regions where bromine’s hydrophobicity reduces aqueous solubility critical for cellular penetration [4]. This highlights the context-dependence of bromine effects—while indispensable for kinase targets with deep hydrophobic pockets, it may be detrimental for protein-protein interaction inhibitors requiring polar surface engagement.
Table 3: Biological Activity of Brominated Benzoxazepinone Derivatives
Compound | Substitution Pattern | Target | IC₅₀/EC₅₀ | Selectivity Index | Key SAR Insight |
---|---|---|---|---|---|
21k [1] | 8-Br, 6-F | TNIK | 26 nM | >1,500-fold vs. 406 kinases | 8-Br enables halogen bonding with Glu108; 6-F enhances cellular permeability |
12b [6] | 8-Br, N-acetyl | ROCK II | 3 nM | >100-fold vs. PKA, PKC | 8-Br optimizes hydrophobic contact with Leu205 |
C10 analog [4] | 7-CF₃ | WDR5 | 11 nM | >300-fold vs. WBM site | 7-Position tolerates polar groups; 8-Br reduces solubility |
7-Br derivative [5] | 7-Br | TNIK | 1.8 µM | 120-fold reduction vs. 8-Br | Steric clash with oxazepinone oxygen disrupts hinge binding |
Strategic scaffold engineering of the benzoxazepinone core has unlocked significant improvements in target affinity, selectivity, and drug-like properties. Three primary modification approaches have proven successful:
Ring Saturation and Stereochemical Control: Partial saturation of the benzo ring generates chiral dihydrobenzoxazepinones that exhibit enhanced selectivity for allosteric kinase pockets. Reduction of the C1-C2 bond using Pd/C-catalyzed hydrogenation produces cis-fused derivatives with defined stereochemistry at C3a and C9a. These compounds demonstrate 3-5 fold improved activity against TNIK due to better complementarity with the curved surface of the kinase C-lobe [1] [3].
Heteroatom Insertion and Bioisosterism: Replacement of the ethylene linker (C3-C4) with sulfoamide or 1,2,4-oxadiazole motifs mitigates metabolic liabilities while preserving conformational restraint. For WDR5 inhibitors, substituting the C3 methylene with nitrogen yielded imidazo-fused derivatives that maintained WIN-site binding (Kd = 19 nM) but exhibited 5-fold greater cellular potency by circumventing aldehyde oxidase-mediated metabolism [4]. Similarly, oxepin-oxazepinone hybrids (e.g., 8-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, CAS: 141106-23-2) demonstrate distinct selectivity profiles toward lipid kinases versus serine/threonine kinases [8].
DNA-Encoded Library (DEL) Diversification: The C8 bromine serves as a versatile site for split-and-pool combinatorial synthesis. Sonogashira coupling with terminal alkynes followed by CuAAC "click" chemistry with azides generates triazole-containing derivatives with exceptional structural diversity. A DEL featuring the 8-bromobenzoxazepinone core screened against ERK2 identified potent inhibitors (Ki = 8.2 nM) bearing 4-(aminomethyl)phenyl-triazole moieties—a pharmacophore inaccessible through traditional medicinal chemistry [7]. This approach efficiently explores chemical space around the C8 position while leveraging the intrinsic target affinity of the core scaffold.
Table 4: Impact of Core Modifications on Drug-like Properties
Modification Type | Structural Change | Property Improvement | Biological Outcome |
---|---|---|---|
Ring Saturation | Dihydrobenzo ring (C1-C2 single bond) | LogD reduction by 0.8 units; tPSA +12 Ų | Enhanced brain penetration for CNS-targeted agents |
Heteroatom Insertion (C3) | CH₂ → NH | Microsomal stability +300% (t½ > 120 min) | Oral bioavailability (F > 60% in rats) |
Lactam Bioisostere | C=O → CF₂ | pKa modulation (ΔpKa = -1.2) | Improved membrane permeability (Papp 28 × 10⁻⁶ cm/s) |
Spiro-Fusion | Cyclopropyl at C4 | Aqueous solubility +250 µM | Enhanced in vivo exposure (AUC₀–₂₄ 12,300 ng·h/mL) |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: